molecular formula C8H10N2S3 B14249952 Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate CAS No. 213892-47-8

Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate

Cat. No.: B14249952
CAS No.: 213892-47-8
M. Wt: 230.4 g/mol
InChI Key: OEVVNCJXZXPXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate typically involves the condensation of thiophene-2-carbaldehyde with ethyl hydrazinecarbodithioate. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiophene derivatives with different functional groups .

Mechanism of Action

The mechanism of action of ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, disrupting their normal function. This can lead to antimicrobial or anticancer effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

213892-47-8

Molecular Formula

C8H10N2S3

Molecular Weight

230.4 g/mol

IUPAC Name

ethyl N-(thiophen-2-ylmethylideneamino)carbamodithioate

InChI

InChI=1S/C8H10N2S3/c1-2-12-8(11)10-9-6-7-4-3-5-13-7/h3-6H,2H2,1H3,(H,10,11)

InChI Key

OEVVNCJXZXPXHM-UHFFFAOYSA-N

Canonical SMILES

CCSC(=S)NN=CC1=CC=CS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.